Narcotic acid
Overview
Description
Narcotic acid, also known as 3,6-dihydroxy-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, is a naturally occurring alkaloid found in opium poppy (Papaver somniferum). It is a precursor to many important alkaloids, including morphine, codeine, and thebaine. Narcotic acid has been widely studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Historical Perspective of Narcotic Research
The Addiction Research Center (ARC) in Lexington, Kentucky, was instrumental in the development of knowledge about drug addiction. This center, a collaboration between the U.S. Public Health Service and the federal Bureau of Prisons, focused on understanding the mechanisms of drug addiction. Notably, the work of Abraham Wikler at ARC highlighted the role of conditioning in opiate addiction relapse, contributing significantly to the field of addiction research (Campbell, 2006).
Analgesic Research with Alkaloids
Research has explored the analgesic properties of various substances, including total alkaloids from Eclipta alba. This research indicated that both ethanol extracts and total alkaloids from Eclipta alba demonstrated significant analgesic activity in various models of pain, suggesting potential applications in pain management (Sawant et al., 2004).
Drug Identification Methods
The development of novel methodologies for drug identification is an ongoing area of research. For example, a study discussed the creation of a paper-based analytical device for detecting Lysergic Acid Diethylamide (LSD). This work demonstrates the evolving landscape of narcotic detection and its relevance in forensic science (Ribeiro et al., 2020).
Legal Aspects and Regulation
The legal and regulatory frameworks surrounding narcotics are complex and continually evolving. Research in this area includes analysis of the Russian criminal law regarding the sale of narcotics, which is crucial for understanding the global context of narcotic control (Larina, 2023).
Narcotic Substance Analysis in Forensic Context
The analysis of narcotic analgesics in biological samples is crucial in forensic science. A study developed a highly sensitive method for analyzing various narcotic analgesics and their metabolites in urine and blood, demonstrating the importance of advanced analytical techniques in law enforcement and legal contexts (Verplaetse & Tytgat, 2012).
Research on Non-Psychotropic Cannabinoids
The exploration of cannabinoids like ajulemic acid, which provides analgesia without psychotropic effects, is a significant area of research. Such studies show promise in developing new therapeutic options that harness the benefits of cannabinoids without the typical side effects associated with Cannabis use (Burstein et al., 2004).
properties
IUPAC Name |
6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO8/c1-23-8-7-11-9-14-20(31-10-30-14)21(29-4)15(11)17(23)18(24)12-5-6-13(27-2)19(28-3)16(12)22(25)26/h5-6,9,17-18,24H,7-8,10H2,1-4H3,(H,25,26)/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFNENWSKBLQDJ-ZVAWYAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C(=O)O)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2C1[C@H](C4=C(C(=C(C=C4)OC)OC)C(=O)O)O)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204427 | |
Record name | Narcotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Narcotic acid | |
CAS RN |
55836-07-2 | |
Record name | Narcotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narcotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.